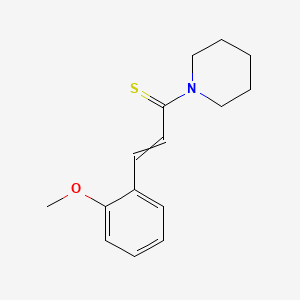
3-(2-Methoxyphenyl)-1-(piperidin-1-yl)prop-2-ene-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyphenyl)-1-(piperidin-1-yl)prop-2-ene-1-thione is an organic compound that belongs to the class of thioethers. This compound features a methoxyphenyl group, a piperidine ring, and a thione group, making it a molecule of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-1-(piperidin-1-yl)prop-2-ene-1-thione typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzaldehyde and piperidine.
Condensation Reaction: The aldehyde group of 2-methoxybenzaldehyde reacts with piperidine to form an imine intermediate.
Thionation: The imine intermediate is then subjected to thionation using a thionating agent such as Lawesson’s reagent or phosphorus pentasulfide to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-1-(piperidin-1-yl)prop-2-ene-1-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The double bond in the propene chain can be reduced to form a saturated compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-1-(piperidin-1-yl)prop-2-ene-1-thione would depend on its specific application. For example, if it exhibits antimicrobial activity, it might interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxyphenyl)-1-(piperidin-1-yl)prop-2-ene-1-one: Similar structure but with a ketone group instead of a thione group.
3-(2-Methoxyphenyl)-1-(piperidin-1-yl)propane-1-thione: Similar structure but with a saturated propyl chain.
Uniqueness
The presence of the thione group in 3-(2-Methoxyphenyl)-1-(piperidin-1-yl)prop-2-ene-1-thione may confer unique chemical reactivity and biological activity compared to its analogs. This could make it a valuable compound for specific applications where thione functionality is desired.
Properties
CAS No. |
89812-85-1 |
|---|---|
Molecular Formula |
C15H19NOS |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-1-piperidin-1-ylprop-2-ene-1-thione |
InChI |
InChI=1S/C15H19NOS/c1-17-14-8-4-3-7-13(14)9-10-15(18)16-11-5-2-6-12-16/h3-4,7-10H,2,5-6,11-12H2,1H3 |
InChI Key |
MEVPBZVHDDKYBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=S)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(2-Chloro-9H-thioxanthen-9-YL)propyl]piperazine](/img/structure/B14390516.png)
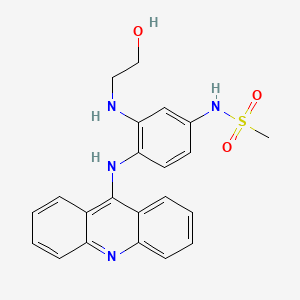

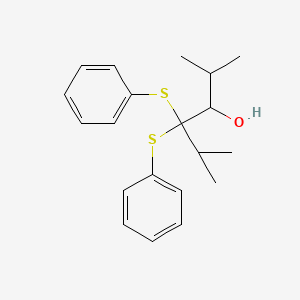
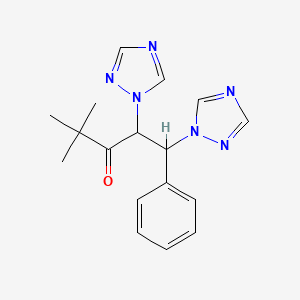
![Dimethyl {2-[(acetyloxy)imino]-2-phenylethyl}phosphonate](/img/structure/B14390533.png)
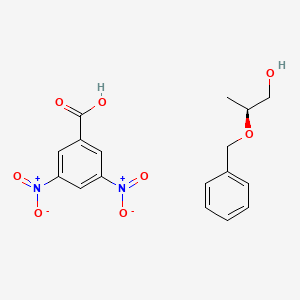
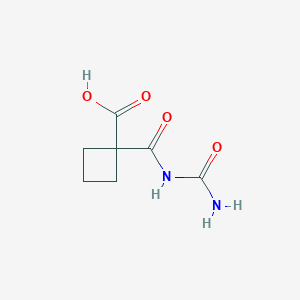
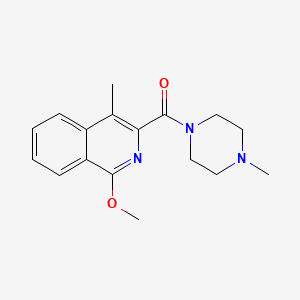
![(1-Hydroxyethyl)[(naphthalen-1-yl)methoxy]oxophosphanium](/img/structure/B14390573.png)
![4-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl]morpholine](/img/structure/B14390578.png)
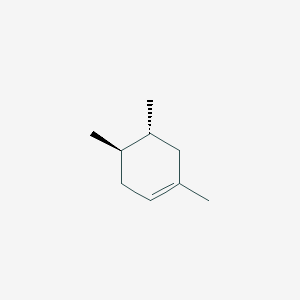
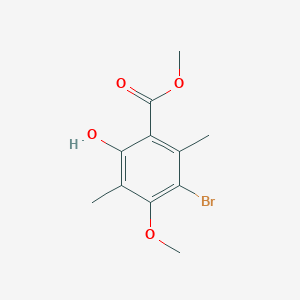
![N-[(3,5-Dichloro-2-hydroxyphenyl)methyl]acetamide](/img/structure/B14390591.png)
